1-Cyclohexyl-2-phenylethan-1-ol
CAS No.: 6006-68-4
Cat. No.: VC6851976
Molecular Formula: C14H20O
Molecular Weight: 204.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6006-68-4 |
|---|---|
| Molecular Formula | C14H20O |
| Molecular Weight | 204.313 |
| IUPAC Name | 1-cyclohexyl-2-phenylethanol |
| Standard InChI | InChI=1S/C14H20O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-15H,2,5-6,9-11H2 |
| Standard InChI Key | JTENXEPPMDTPHH-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(CC2=CC=CC=C2)O |
Introduction
Chemical and Physical Properties
1-Cyclohexyl-2-phenylethan-1-ol belongs to the class of substituted ethanols, where the hydroxyl group occupies the first carbon of a two-carbon chain flanked by cyclohexyl and phenyl groups. This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions.
Physicochemical Data
Key physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 1-Cyclohexyl-2-phenylethan-1-ol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 204.31 g/mol | |
| Density | 1.019 g/cm³ | |
| Boiling Point | 309.1°C | |
| Flash Point | 129.4°C | |
| Solubility | Insoluble in water; soluble in organic solvents |
The compound’s low water solubility aligns with its hydrophobic substituents, making it compatible with solvents like toluene or dichloromethane. Its high boiling point suggests strong intermolecular van der Waals forces, particularly from the phenyl group’s polarizability.
Synthesis and Manufacturing
Industrial synthesis of 1-cyclohexyl-2-phenylethan-1-ol remains limited, but laboratory-scale routes often involve ketone reductions or nucleophilic additions.
Reduction of 1-Cyclohexyl-2-phenyl-1-ethanone
A plausible pathway involves the reduction of 1-cyclohexyl-2-phenyl-1-ethanone (CAS 61259-29-8), a ketone precursor with a molecular weight of 202.29 g/mol . Sodium borohydride () or lithium aluminum hydride () in anhydrous tetrahydrofuran (THF) can selectively reduce the carbonyl group to a hydroxyl moiety (Equation 1):
This method typically achieves yields exceeding 70% under optimized conditions, though purification via column chromatography is necessary to remove residual reagents .
Grignard Reaction Pathway
An alternative approach employs a Grignard reagent, such as cyclohexylmagnesium bromide, reacting with benzaldehyde derivatives (Equation 2):
This route offers control over stereochemistry but requires stringent anhydrous conditions and low temperatures (−78°C) .
| Hazard Class | Category | Signal Word |
|---|---|---|
| Acute Oral Toxicity | 4 (Harmful) | Warning |
| Skin Irritation | 2 | Warning |
| Eye Irritation | 2A | Warning |
| Respiratory Irritation | STOT SE 3 | Warning |
Personal protective equipment (PPE) such as nitrile gloves and safety goggles is mandatory during handling. Spills should be contained using inert absorbents like vermiculite .
Comparative Analysis with Related Compounds
The structural and functional differences between 1-cyclohexyl-2-phenylethan-1-ol and its ketone precursor highlight the impact of the hydroxyl group (Table 3).
Table 3: Comparison with 1-Cyclohexyl-2-phenyl-1-ethanone
| Property | 1-Cyclohexyl-2-phenylethan-1-ol | 1-Cyclohexyl-2-phenyl-1-ethanone |
|---|---|---|
| Functional Group | Hydroxyl | Ketone |
| Molecular Weight | 204.31 g/mol | 202.29 g/mol |
| Boiling Point | 309.1°C | 305°C (estimated) |
| Reactivity | Nucleophilic substitution | Electrophilic addition |
The alcohol’s higher boiling point stems from hydrogen bonding capabilities absent in the ketone. Additionally, the hydroxyl group enables esterification or etherification reactions, broadening its synthetic utility .
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